molecular formula C18H12ClFN4OS2 B492613 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 667912-72-3

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B492613
CAS No.: 667912-72-3
M. Wt: 418.9g/mol
InChI Key: URBFSKFAYPBLSY-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic compound that features a thiazolo[2,3-c][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[2,3-c][1,2,4]triazole core, which is then functionalized with a 4-chlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-chlorophenyl)thiazolo[2,3-c]-1,2,4-triazole-3-thiol
  • (5E)-2-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is unique due to its combination of a thiazolo[2,3-c][1,2,4]triazole core with both 4-chlorophenyl and 4-fluorophenylacetamide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Biological Activity

The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a complex heterocyclic molecule that has gained attention in medicinal chemistry due to its diverse biological activities. Its structure includes a thiazole ring fused with a triazole ring and various substituents that enhance its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The structural characteristics of the compound play a crucial role in its biological activity. The key components include:

  • Thiazole and Triazole Rings : These heterocycles are known for their ability to interact with various biological targets.
  • Chlorophenyl and Fluorophenyl Substituents : These groups can influence the compound's lipophilicity and binding affinity to target proteins.
Component Description
Thiazole RingEnhances reactivity and interaction with biological targets
Triazole RingKnown for antimicrobial and anticancer properties
ChlorophenylProvides additional electronic effects that may enhance activity
FluorophenylIncreases lipophilicity, potentially improving membrane permeability

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor signaling pathways. While detailed mechanisms are still under investigation, preliminary findings suggest:

  • Enzyme Inhibition : The compound binds to active sites of enzymes, blocking their function. This action is critical in antimicrobial and anticancer activities.
  • Receptor Interaction : It may alter receptor signaling pathways, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
    • For example, derivatives similar to this compound have demonstrated significant antibacterial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
  • Anticancer Activity : Studies have reported that related thiazolo[2,3-c][1,2,4]triazole derivatives possess cytotoxic effects on cancer cell lines.
    • In vitro assays have indicated that these compounds can induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation-related conditions .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • A study by Mermer et al. synthesized quinolone-triazole hybrids that exhibited antibacterial activity against both drug-sensitive and resistant strains of Staphylococcus aureus . This highlights the potential of triazole-containing compounds in overcoming antibiotic resistance.
  • Another investigation focused on the synthesis of thiazolo[2,3-c][1,2,4]triazole derivatives which displayed significant anticancer activity through mechanisms involving apoptosis induction .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4OS2/c19-12-3-1-11(2-4-12)15-9-26-17-22-23-18(24(15)17)27-10-16(25)21-14-7-5-13(20)6-8-14/h1-9H,10H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBFSKFAYPBLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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